17alpha,21-Dihydroxypregnenolone
Overview
Description
17alpha,21-Dihydroxypregnenolone is a pregnane (C21) steroid that is obtained by hydroxylation of pregnenolone at the C17α position . It is an intermediate in the human fetus at midpregnancy that is converted into cortisol . It has also been found as an intermediate in alternative pathways in human adrenal steroidogenesis that take place under in vitro conditions .
Synthesis Analysis
The synthesis of 17alpha,21-Dihydroxypregnenolone involves the hydroxylation of pregnenolone at the C17α position. This step is performed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1) that is present in the adrenal and gonads .Molecular Structure Analysis
The molecular formula of 17alpha,21-Dihydroxypregnenolone is C21H32O4. It has an average mass of 348.476 Da and a monoisotopic mass of 348.230072 Da . The molecule contains a total of 60 bonds, including 28 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .Chemical Reactions Analysis
17alpha,21-Dihydroxypregnenolone is considered a prohormone in the formation of dehydroepiandrosterone (DHEA), itself a prohormone of the sex steroids . This conversion is mediated by the enzyme 17,20 lyase . 17alpha,21-Dihydroxypregnenolone is also converted to 17α-hydroxyprogesterone, a prohormone for glucocorticosteroids and androstenedione through the activity of 3α-hydroxysteroid dehydrogenase .Physical And Chemical Properties Analysis
17alpha,21-Dihydroxypregnenolone has a density of 1.2±0.1 g/cm3, a boiling point of 519.2±50.0 °C at 760 mmHg, and a flash point of 281.9±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Conversion of Pregnenolone to Dehydroepiandrosterone (DHEA) : Research shows that the conversion of pregnenolone to DHEA requires the release of intermediate 17alpha,21-Dihydroxypregnenolone, indicating a two-step process that influences hormone production in various tissues (Soucy, 2000).
Steroid Metabolism in Primates : 17alpha,21-Dihydroxypregnenolone is secreted by the baboon adrenal gland, which plays a role in steroid metabolism in primates (Gontscharow et al., 1976).
Adrenal Corticosteroid Biosynthesis : Studies suggest alternative pathways in adrenal corticosteroid biosynthesis, with 17alpha,21-Dihydroxypregnenolone being a key intermediate in these processes (Kaufmann et al., 1980).
Newborn Screening for Congenital Adrenal Hyperplasia : A developed LC-MS/MS method accurately quantifies 17alpha,21-Dihydroxypregnenolone in dried blood spots from low birth weight infants, suggesting its relevance in newborn screening (Higashi et al., 2008).
Diagnostic Applications : A developed radioimmunoassay for 17-hydroxypregnenolone sulfate can be used to detect enzymatic deficiency in pregnancy, congenital adrenal hyperplasia, or gonadal dysfunction (Včeláková et al., 2007).
Corticosteroid Biosynthesis in Adrenals : Pregnenolone and its hydroxyl derivatives, including 17alpha,21-Dihydroxypregnenolone, play a dominant role in cortisol and corticosterone synthesis in human adrenals, highlighting its significance in steroidogenesis (Iudaev & Afinogenova, 1976).
Testosterone Biosynthesis in Human Testis : The delta5 steroidogenic pathway, which involves 17alpha,21-Dihydroxypregnenolone, dominates testosterone biosynthesis in human testis (Flück et al., 2003).
Influence on Fetal Adrenal 21-Hydroxylase Activity : Natural steroids, particularly estradiol-17beta, inhibit fetal adrenal 21-hydroxylase activity, affecting fetal development and promoting adolescent growth. This inhibition implicates 17alpha,21-Dihydroxypregnenolone's role in fetal development (Yoshida et al., 1978).
Safety And Hazards
Future Directions
One study found that the decrease of 17alpha,21-dihydroxypregnenolone in AhRKO on HFD was associated with the degradation of 17alpha,21-dihydroxypregnenolone by Bacteroides (OTU 102407) via steroid delta-isomerase activity . This suggests potential future directions in studying the role of gut microbiota in steroid metabolism.
properties
IUPAC Name |
1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h3,14-17,22-23,25H,4-12H2,1-2H3/t14-,15+,16-,17-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHJGXQUDOYJAK-IYRCEVNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276254 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
17alpha,21-Dihydroxypregnenolone | |
CAS RN |
1167-48-2 | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 17, 21-Dihydroxypregnenolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001167482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β)-3,17,21-Trihydroxypregn-5-en-20-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17,21-DIHYDROXYPREGNENOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1644H18038 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17alpha,21-Dihydroxypregnenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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